molecular formula C16H23NO2 B473315 N-cyclohexyl-4-isopropoxybenzamide CAS No. 723757-77-5

N-cyclohexyl-4-isopropoxybenzamide

Cat. No.: B473315
CAS No.: 723757-77-5
M. Wt: 261.36g/mol
InChI Key: CWAUVBXTVGRDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-isopropoxybenzamide is a chemical compound with the molecular formula C16H23NO2 . It belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry and chemical biology research. The structure features a benzamide core substituted with an isopropoxy group at the para position and a cyclohexyl ring on the amide nitrogen. This specific arrangement contributes to the molecule's properties and makes it a valuable intermediate for synthetic organic chemistry. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), as a building block for the synthesis of more complex molecules, or in the development of novel pharmacological tools. It is supplied with a focus on high purity for reliable and reproducible experimental results. This compound is strictly for Research Use Only and is not approved for human or animal consumption, or for diagnostic or therapeutic applications.

Properties

CAS No.

723757-77-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36g/mol

IUPAC Name

N-cyclohexyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H23NO2/c1-12(2)19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,17,18)

InChI Key

CWAUVBXTVGRDGJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The isopropoxy group in this compound increases steric hindrance and lipophilicity compared to the methoxy group in N-cyclohexyl-4-methoxybenzamide. This may reduce aqueous solubility but enhance membrane permeability .
  • Replacing cyclopentyl (in N-cyclopentyl-4-isopropoxybenzamide) with cyclohexyl introduces a larger aliphatic ring, likely altering conformational flexibility and binding interactions in biological systems .

Preparation Methods

Activation of 4-Isopropoxybenzoic Acid

The carboxylic acid is activated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of hydroxybenzotriazole (HOBt) to suppress racemization. In a representative procedure, 4-isopropoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by sequential addition of HOBt (1.2 equiv) and EDC (1.5 equiv). The mixture is stirred at 0–5°C for 30 minutes to form the active ester intermediate.

Coupling with Cyclohexylamine

Cyclohexylamine (1.2 equiv) is added dropwise to the activated acid solution, and the reaction is warmed to room temperature. After 12–18 hours, the crude product is extracted with ethyl acetate, washed with dilute HCl (to remove excess amine) and NaHCO₃ (to neutralize residual acid), and dried over MgSO₄. Column chromatography (SiO₂, 20% ethyl acetate/hexanes) yields this compound as a white solid in 65–78% yield.

Schotten-Baumann Acylation Using Acid Chlorides

Synthesis of 4-Isopropoxybenzoyl Chloride

Thionyl chloride (2.0 equiv) is added to 4-isopropoxybenzoic acid under reflux for 3 hours, yielding the corresponding acid chloride after removal of excess SOCl₂ via distillation. This intermediate is highly moisture-sensitive and must be used immediately.

Amide Formation Under Biphasic Conditions

The acid chloride is dissolved in dry THF and added to a mixture of cyclohexylamine and aqueous NaOH (10%) at 0°C. Vigorous stirring for 1 hour precipitates the amide, which is filtered and recrystallized from ethanol/water (1:1) to afford the product in 70–85% yield. This method avoids column chromatography, making it scalable for industrial applications.

Catalytic Hydrogenation of Nitriles

Preparation of 4-Isopropoxybenzonitrile

4-Hydroxybenzonitrile is treated with isopropyl bromide and K₂CO₃ in DMF at 80°C for 12 hours, achieving O-alkylation in 90% yield. Alternative methods include Mitsunobu reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

Hydrogenolytic Amination

The nitrile (1.0 equiv) is dissolved in methanol and subjected to hydrogen gas (50 psi) in the presence of Raney nickel at 100°C for 24 hours. Cyclohexylamine (2.0 equiv) is introduced to trap the intermediate imine, yielding this compound after filtration and solvent removal. This route achieves 55–60% yield but requires high-pressure equipment.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-isopropoxybenzoic acid, cyclohexylamine, and HATU in DMF is irradiated at 100°C for 10 minutes, delivering the amide in 82% yield after aqueous workup. This method is ideal for high-throughput screening but less practical for large-scale synthesis.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Purification Scalability
Carbodiimide-Mediated65–7812–18 hColumn ChromatographyModerate
Schotten-Baumann70–851–2 hRecrystallizationHigh
Catalytic Hydrogenation55–6024 hFiltrationLimited by Equipment
Microwave-Assisted8210 minExtractionLow

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.65 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.50 (m, 1H, Cyclohexyl), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂), 1.20–1.80 (m, 10H, Cyclohexyl).

  • IR : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows ≥98% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

The Schotten-Baumann method is preferred for kilogram-scale production due to minimal purification steps and high yields. Patent WO2011098432A2 highlights analogous processes for alkoxybenzamide derivatives under 100 atm hydrogen pressure, though this is unnecessary for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.